4-Benzyl-2-morpholineacetonitrile
Overview
Description
The compound 4-Benzyl-2-morpholineacetonitrile is a versatile molecule that serves as a precursor or intermediate in various chemical reactions and syntheses. It is related to morpholine-based structures that have been studied for their potential in catalysis, pharmaceuticals, and material sciences.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various routes. For instance, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which involved the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Additionally, α-(substituted-phenyl)-4-morpholineacetonitriles were used in 1,4-additions to various unsaturated esters and nitriles, showcasing a versatile synthetic route to pyridazinones .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of morpholine derivatives. For example, the crystal structure of a morpholine-containing compound was determined to belong to the monoclinic system, space group P21/c . Similarly, the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was elucidated using single-crystal X-ray analysis, revealing its existence in the same space group . These studies provide insights into the geometric and electronic configurations of these molecules.
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggests a catalytic six-membered cyclic transition state . Electrochemical synthesis has also been used to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the versatility of morpholine derivatives in green chemistry . Furthermore, benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties have been synthesized and tested for antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, which are important for understanding its electronic transitions . The compound's emission lifetime data also provided evidence of two excited state transitions . Additionally, the alkaline hydrolysis of various morpholine-containing compounds has been studied, providing insights into their reactivity and the mechanisms of their reactions .
Scientific Research Applications
Morpholine Derivatives in Scientific Research
Morpholine derivatives play a significant role in scientific research due to their diverse pharmacological properties. For instance, morpholine is a component of several organic compounds developed for various pharmacological activities. Morpholine derivatives have been investigated for their broad spectrum of pharmacological profiles, including antiviral, antibacterial, and antifungal properties. These studies highlight the potential of morpholine derivatives in designing novel therapeutic agents.
Pharmacological Interest
Morpholine and pyrans derivatives have been reviewed for their chemical and pharmacological interest, revealing a wide spectrum of pharmacological activities. The review discusses the developments and methodologies in exploring morpholine and pyran analogues, emphasizing their potential pharmacophoric activities (Asif & Imran, 2019).
Antimicrobial Applications
Benzofuran and its derivatives, which are structurally related to morpholine derivatives, have been identified as promising structures for antimicrobial agents. The unique structural features and wide array of biological activities make benzofuran and related compounds, including potentially morpholine derivatives, significant in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Immunomodulatory Effects
Compounds containing morpholine structures have been explored for their modulatory effects on the immune system. The review on Phyllanthus species and their bioactive metabolites, which includes compounds with morpholine rings, provides insights into their immunomodulatory effects through various mechanisms, suggesting therapeutic benefits for treating immune-related diseases (Jantan et al., 2019).
properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDTSZTCIFXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390619 | |
Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-morpholineacetonitrile | |
CAS RN |
57962-45-5 | |
Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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